borane;N-propan-2-ylpropan-2-amine

aminoborane structure monomer-dimer equilibrium steric hindrance

Borane–N-propan-2-ylpropan-2-amine (diisopropylamine–borane complex, DIPAB, CAS 55124-35-1) is a secondary‑amine borane adduct of the formula BH3·NHiPr2. It belongs to the class of amine‑borane reducing and borylating agents.

Molecular Formula C6H18BN
Molecular Weight 115.03 g/mol
Cat. No. B8206833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameborane;N-propan-2-ylpropan-2-amine
Molecular FormulaC6H18BN
Molecular Weight115.03 g/mol
Structural Identifiers
SMILESB.CC(C)NC(C)C
InChIInChI=1S/C6H15N.BH3/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H3
InChIKeyYDUQLKHXILIAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borane–Diisopropylamine Complex (DIPAB): A Monomeric Aminoborane with Quantifiable Selectivity and Stability Advantages for Scientific Procurement


Borane–N-propan-2-ylpropan-2-amine (diisopropylamine–borane complex, DIPAB, CAS 55124-35-1) is a secondary‑amine borane adduct of the formula BH3·NHiPr2. It belongs to the class of amine‑borane reducing and borylating agents. Unlike its lower‑steric‑bulk analogues, DIPAB uniquely exists as a monomer in solution due to the steric demand of the isopropyl groups [1]. This monomeric structure is the molecular basis for its distinct reactivity pattern, enabling transformations that dimeric aminoboranes cannot perform, such as LiBH4-catalysed nitrile reduction and palladium‑catalysed direct borylation of aryl halides.

Why Generic Borane‑Complex Substitution Fails: Quantified Monomer/Dimer Contrast Between DIPAB and Other Aminoboranes


Aminoboranes are not interchangeable reagents; their solution‑state structure dictates whether they participate in catalytic reductions and cross‑couplings. The majority of secondary‑amine boranes exist predominantly as dimers or monomer‑dimer mixtures, which severely curtails their reactivity [1]. DIPAB, by contrast, is the most sterically hindered aminoborane studied and remains exclusively monomeric (Table 1, entry 3) [1]. For instance, piperidino‑, pyrrolidino‑ and morpholinoboranes form exclusively dimers and are inert toward nitrile reduction under identical conditions [1]. When a user selects a cheaper, less‑hindered amine–borane expecting “generic” borane delivery, they risk complete reaction failure because the dimeric form lacks the open boron electrophile required for substrate activation.

Quantitative Differentiation Evidence for Borane–Diisopropylamine Complex in Reduction and Borylation


Exclusive Monomeric Structure of DIPAB vs. Predominantly Dimeric Analogues

Among twelve aminoboranes characterised by ¹¹B NMR, only diisopropylaminoborane (the dehydrogenated form of DIPAB) and dicyclohexylaminoborane exist as pure monomers; all other aliphatic aminoboranes measured (e.g., piperidino‑, pyrrolidino‑, morpholinoborane) are pure dimers or mixtures of monomers and dimers [1]. The monomeric structure is essential for reactivity in Pd‑catalysed borylation and LiBH4‑catalysed reductions, as dimeric aminoboranes do not present an accessible boron centre under mild conditions [1].

aminoborane structure monomer-dimer equilibrium steric hindrance

Nitrile Reduction by DIPAB‑Derived Aminoborane/LiBH4: Quantitative Yields and Substrate Scope

Diisopropylaminoborane [BH2N(iPr)2], generated from DIPAB, in the presence of catalytic LiBH4 reduces a broad range of aromatic and aliphatic nitriles to primary amines in excellent yields. Representative isolated yields include 4‑methoxybenzylamine (80%) and phenethylamine (83%) [1]. In contrast, amine–borane adducts that form dimeric aminoboranes do not reduce nitriles under the same conditions .

nitrile reduction primary amine synthesis catalytic reduction

Palladium‑Catalysed Borylation of Aryl Bromides Using DIPAB‑Derived Aminoborane as a Cost‑Effective Boron Source

Diisopropylaminoborane, prepared from the corresponding lithium aminoborohydride (iPr‑LAB), serves as an inexpensive boron source in the palladium‑catalysed borylation of aryl bromides, iodides, and triflates, affording arylboronic acids after hydrolytic work‑up [1]. Using catalytic PdCl2 or Pd2(dba)3, the process provides the most consistent isolated yields compared with alternative aminoborane sources, while the monomeric structure of BH2N(iPr)2 ensures efficient transmetallation that dimeric aminoboranes cannot achieve [1].

borylation arylboronic acids palladium catalysis

Steric‐Hindrance‑Driven Selectivity: DIPAB Does Not Hydroborate Terminal Alkynes, Distinguishing It from Less‑Hindered Amine–Boranes

In the dehydroborylation of terminal alkynes using amine–boranes, diisopropylamine–borane (2i) gave only 14% conversion to product under conditions where less‑hindered secondary amine–boranes showed much higher conversion (e.g., piperidine–borane: 83%; diethylamine–borane: 66%) [1]. Triethylamine–borane (2j), a tertiary amine–borane, gave complete absence of product [1]. While the low reactivity with alkynes is a limitation for this specific transformation, it demonstrates DIPAB's unique steric‑hindrance profile that can be deliberately exploited for chemoselective reductions where alkynes must remain untouched.

dehydroborylation amine-borane reactivity steric hindrance

Developed as a Cost‑Effective, Easy‑to‑Handle Borylation Reagent Alongside DCAB

DIPAB was specifically developed alongside dicyclohexylamine–borane (DCAB) by the Pucheault Group at the Université de Bordeaux as a cost‑effective, easy‑to‑handle borylation reagent. Unlike borane–tetrahydrofuran (1 M solution, limited stability) and borane–dimethyl sulfide (noxious odour, volatile sulfur by‑product), DIPAB is a neat, solid or semi‑solid material that can be stored at 2–8 °C and does not liberate volatile contaminants . Its handling safety and concentration (≥95% purity) make it suitable for industrial‑scale pharmaceutical intermediate synthesis where borane‑THF and BMS present regulatory or process‑engineering barriers.

industrial borylation reagent air-stable borane cost-effective

Evidence‑Based Application Scenarios for Borane–Diisopropylamine Complex (DIPAB) in Scientific and Industrial Workflows


Selective Reduction of Nitriles to Primary Amines in the Presence of Terminal Alkynes

DIPAB‑generated BH2N(iPr)2 with catalytic LiBH4 reduces nitriles to primary amines in 80‑83% yield while leaving unconjugated alkynes intact [1]. Simultaneously, DIPAB exhibits minimal reactivity with terminal alkynes (14% conversion in dehydroborylation) [2], providing a built‑in chemoselectivity safeguard when reducing nitriles in multi‑functional intermediates.

Palladium‑Catalysed Synthesis of Arylboronic Acids from Aryl Bromides, Iodides, and Triflates

DIPAB is the feedstock for BH2N(iPr)2, the preferred aminoborane source for the Alcaraz–Vaultier borylation. Using catalytic PdCl2 (for aryl iodides) or Pd2(dba)3 (for aryl bromides and triflates), it gives consistent, high isolated yields of arylboronic acids [3]. The monomeric structure ensures efficient transmetallation, making it the reagent of choice for medicinal chemistry groups synthesising boronic acid libraries.

Industrial‑Scale Reductions Where BH3·THF Instability or BMS Odour Is Unacceptable

DIPAB is a neat, solid/semi‑solid reagent that is handled at 2–8 °C and does not evolve volatile sulfur contaminants. In process‑scale pharmaceutical synthesis, switching from BH3·THF (which decomposes over time and requires fresh titration) or BMS (which generates dimethyl sulfide waste) to DIPAB reduces solvent load, simplifies storage logistics, and eliminates the need for sulfur‑scrubbing work‑up .

Chemoselective Reduction of Ketones and Esters with Monomeric Aminoborane/LiBH4

Beyond nitriles, the BH2N(iPr)2/LiBH4 system reduces ketones, aldehydes, and esters [4]. The monomeric nature of the aminoborane allows Lewis‑acid activation of carbonyl substrates that is sterically precluded in dimeric analogues, providing a tunable reactivity window not available with morpholinoborane or piperidinoborane.

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